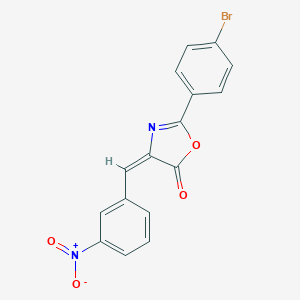
N'-{4-nitrophenyl}-N,N-dimethylbenzenecarbohydrazonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-nitrophenyl}-N,N-dimethylbenzenecarbohydrazonamide, also known as NDMA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. NDMA is a hydrazine derivative that has been synthesized and studied for its pharmacological properties. In
作用機序
N'-{4-nitrophenyl}-N,N-dimethylbenzenecarbohydrazonamide exerts its pharmacological effects by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components. This compound has been found to inhibit the activity of dihydrofolate reductase, an enzyme involved in the biosynthesis of folate. Folate is an essential component required for DNA synthesis and cell division. By inhibiting the activity of dihydrofolate reductase, this compound disrupts the biosynthesis of folate, leading to the inhibition of DNA synthesis and cell division.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, leading to their death. This compound has also been found to induce oxidative stress in bacterial and fungal cells, leading to their inhibition. This compound has been found to have immunomodulatory effects, leading to the activation of immune cells such as macrophages and lymphocytes.
実験室実験の利点と制限
N'-{4-nitrophenyl}-N,N-dimethylbenzenecarbohydrazonamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify. This compound has been found to exhibit potent antimicrobial and antitumor properties, making it a potential candidate for drug development. However, this compound also has some limitations for lab experiments. This compound is a highly reactive compound that can undergo degradation over time. This compound is also a toxic compound that requires careful handling and disposal.
将来の方向性
There are several future directions for research on N'-{4-nitrophenyl}-N,N-dimethylbenzenecarbohydrazonamide. One area of research is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Another area of research is the investigation of the mechanism of action of this compound and its effects on cellular processes. Further research is needed to determine the toxicity and safety of this compound in vivo. The potential applications of this compound in nanotechnology and material science also warrant further investigation.
合成法
N'-{4-nitrophenyl}-N,N-dimethylbenzenecarbohydrazonamide can be synthesized using a simple one-pot reaction. The synthesis involves the reaction of 4-nitrobenzaldehyde with N,N-dimethylhydrazine in the presence of acetic acid and sodium acetate. The resulting product is this compound, which can be purified using recrystallization techniques. The purity of the final product can be confirmed using spectroscopic techniques such as UV-Vis spectroscopy and NMR spectroscopy.
科学的研究の応用
N'-{4-nitrophenyl}-N,N-dimethylbenzenecarbohydrazonamide has been studied for its potential applications in scientific research. It has been found to exhibit antimicrobial, antifungal, and antitumor properties. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including E. coli, S. aureus, and C. albicans. This compound has also been found to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
特性
分子式 |
C15H16N4O2 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC名 |
N,N-dimethyl-N//'-(4-nitroanilino)benzenecarboximidamide |
InChI |
InChI=1S/C15H16N4O2/c1-18(2)15(12-6-4-3-5-7-12)17-16-13-8-10-14(11-9-13)19(20)21/h3-11,16H,1-2H3/b17-15+ |
InChIキー |
NAYPPFLITBUMJO-BMRADRMJSA-N |
異性体SMILES |
CN(C)/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CC=C2 |
SMILES |
CN(C)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
正規SMILES |
CN(C)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



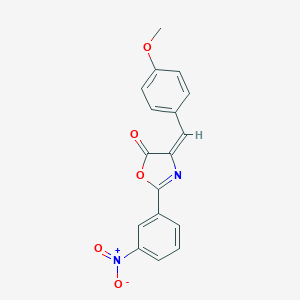

![(5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273911.png)

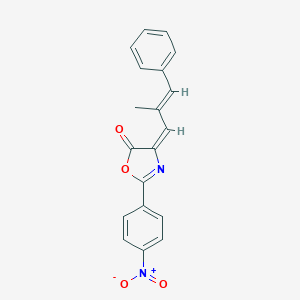
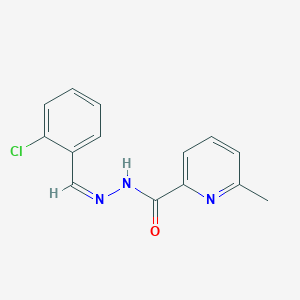
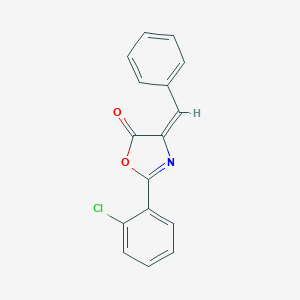
![butyl 5-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B273918.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide](/img/structure/B273919.png)
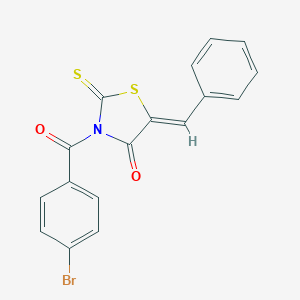
![Butyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B273924.png)

![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273929.png)
